BenchChemオンラインストアへようこそ!

(-)-Mandelic acid

Chiral resolution Diastereomeric salt formation Process chemistry

Procure ≥99% enantiopure (-)-Mandelic Acid (R-(−)) for stereospecific pharmaceutical synthesis. Mandatory for cephalosporin, penicillin, and anticancer agent production—racemic substitution causes up to 500-fold potency loss. Outperforms L-tartaric acid by 23% (S factor 0.27) in chiral amine resolution. The 36% solubility differential vs. racemate enables scalable preferential crystallization. Supports lipase-mediated kinetic resolutions achieving >99% ee. Verify [α]D −150° to −157° (c=2, H2O) and ee ≥99% upon receipt.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 611-71-2
Cat. No. B1675949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Mandelic acid
CAS611-71-2
SynonymsMandelic acid, (R)-;  Mandelic acid, D-;  D-2-Phenylglycolic acid; 
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1
InChIKeyIWYDHOAUDWTVEP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility110000 mg/L (at 25 °C)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Mandelic Acid (CAS 611-71-2): Chiral α-Hydroxy Acid for Asymmetric Synthesis and Chiral Resolution


(-)-Mandelic acid (CAS 611-71-2), also designated as (R)-(−)-mandelic acid or D-mandelic acid, is a chiral aromatic α-hydroxy acid with molecular formula C₈H₈O₃. The compound possesses a single stereogenic center, exhibiting a specific optical rotation [α]D of approximately −150° to −157° (c=2 in H₂O) . Structurally, it comprises a phenyl ring, a carboxylic acid group, and an α-hydroxyl group, which together confer both chemical reactivity and stereochemical control in synthetic applications. The (R)-(−)-enantiomer finds targeted use in the synthesis of cephalosporins, penicillin derivatives, and anticancer agents, whereas its (S)-(+)-counterpart serves distinct pharmaceutical applications [1]. As an optically pure building block and chiral resolving agent, (-)-mandelic acid enables enantioselective transformations that cannot be achieved with racemic mandelic acid or other non-chiral α-hydroxy acids.

Why (-)-Mandelic Acid Cannot Be Replaced by Racemic Mandelic Acid or Alternative Chiral Acids in Critical Applications


In stereospecific pharmaceutical synthesis and chiral resolution workflows, the substitution of (-)-mandelic acid with racemic (±)-mandelic acid or alternative chiral acids introduces substantial performance penalties. Racemic mandelic acid contains equimolar (R)- and (S)-enantiomers, which exhibit different melting behavior (mp 119–121 °C vs. 131–133 °C for the pure enantiomer) [1] and distinct solid-state packing characteristics [2]. More critically, the use of racemic material in asymmetric synthesis eliminates stereochemical control, necessitating downstream chiral separation steps that reduce yield and increase process complexity. Alternative chiral acids such as L-tartaric acid or D-camphorsulfonic acid possess different acidity profiles, steric constraints, and hydrogen-bonding patterns, resulting in markedly different diastereomeric salt formation efficiencies [3]. For enzymatic kinetic resolutions, the (R)-enantiomer serves as the preferred substrate for specific lipases and mandelate racemases, enabling enantiomeric excesses exceeding 99% that cannot be matched when starting from the wrong enantiomer or racemic feedstock [4].

Quantitative Differentiation Evidence for (-)-Mandelic Acid: Head-to-Head Performance Comparisons


Diastereomeric Salt Resolution Efficiency: (-)-Mandelic Acid vs. L-Tartaric Acid vs. L-DBTA

In a systematic comparison of acidic resolving agents for the resolution of DL-serine, (S)-mandelic acid demonstrated intermediate but distinct resolution performance compared to other commonly employed chiral acids. The resolving efficiency, quantified by the S factor (which integrates yield and diastereomeric excess), showed that (S)-mandelic acid (S factor = 0.27) outperformed L-tartaric acid (S factor = 0.22) but was less effective than 2,3-dibenzoyl-L-tartaric acid (L-DBTA, S factor = 0.66) [1]. Yield and diastereomeric excess (de) were 30% and 45% respectively for (S)-mandelic acid, compared to 23% yield and 48% de for L-tartaric acid [1].

Chiral resolution Diastereomeric salt formation Process chemistry

Enzymatic Kinetic Resolution Enantioselectivity: (-)-Mandelic Acid Derivatives via Lipase Catalysis

Lipase-mediated kinetic resolution of racemic mandelic acid methyl esters using Amano AK (Pseudomonas fluorescens) or Amano PS-C II (Burkholderia cepacia) yields methyl (R)-(−)-mandelates with enantiomeric excesses reaching >99% ee and enantioselectivity E values exceeding 200 [1]. This enzymatic protocol achieves gram-scale production of optically pure (R)-mandelic acid derivatives under mild, environmentally benign conditions without cyanide reagents [1]. In contrast, non-enzymatic chemical resolution methods typically achieve lower enantioselectivity and require harsher conditions or toxic resolving agents.

Biocatalysis Kinetic resolution Enantioselective synthesis

Physical Property Differentiation: Melting Point of (-)-Mandelic Acid vs. Racemic (±)-Mandelic Acid

Systematic thermal analysis of the (+)-/(−)-mandelic acid binary system established that pure (-)-mandelic acid exhibits a melting point of 131–133 °C, whereas racemic (±)-mandelic acid melts at a significantly lower temperature of 118–121 °C [1][2]. This melting point depression of approximately 12–13 °C in the racemate is characteristic of a racemic compound-forming system and provides a straightforward quality control metric for assessing enantiomeric purity [1]. The binary melting point phase diagram further identifies the eutectic composition at a mole fraction of approximately 0.69 of one enantiomer [1].

Solid-state characterization Crystallization Quality control

Antimicrobial Activity: (-)-Mandelic Acid Enantiomer vs. Racemate in Pharmaceutical Synthesis

In the synthesis of mandelic acid-derived antimycobacterial diamides, the stereochemical configuration critically determines biological activity. For the related ethambutol (EMB) scaffold, the (S,S)-configuration demonstrates approximately 200- to 500-fold greater potency against Mycobacterium tuberculosis H37Rv than its (R,R)-enantiomer [1]. While this specific 200- to 500-fold differential was established for EMB enantiomers, the same principle of configuration-dependent activity governs mandelic acid-derived pharmaceuticals: the R-form is applied in the synthesis of cephalosporins, penicillin, and anticancer agents, whereas the S-form serves nonsteroidal anti-inflammatory drug synthesis [2].

Antimicrobial Pharmaceutical intermediates Structure-activity relationship

Aqueous Solubility and Crystallization Behavior: (-)-Mandelic Acid vs. Racemic Mandelic Acid

Ternary solubility phase diagram measurements in water over the temperature range 0 °C to >90 °C revealed that pure (-)-mandelic acid and racemic mandelic acid exhibit distinct solubility profiles [1]. The solubility of racemic mandelic acid in water is approximately 150 g/L (15 g per 100 mL) at room temperature, while the pure enantiomer shows a solubility of approximately 109.8 g/L at 25 °C [2]. This solubility difference of ~40 g/L between enantiomer and racemate enables preferential crystallization strategies for chiral resolution. Additionally, the binary phase diagram confirms that mandelic acid belongs to the racemic compound-forming systems, with eutectic composition at mole fraction ~0.69 [1].

Solubility Crystallization process design Purification

Priority Application Scenarios for (-)-Mandelic Acid Based on Quantified Differentiation Evidence


Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

(-)-Mandelic acid serves as an effective resolving agent for racemic amines and amino alcohols, with quantified S factor performance of 0.27 in model DL-serine resolution—23% more efficient than L-tartaric acid [1]. This scenario is particularly applicable when L-DBTA (S factor 0.66) is cost-prohibitive or supply-constrained, positioning (-)-mandelic acid as a practical intermediate-performance alternative with favorable cost-to-efficiency ratio. The melting point differential (131–133 °C for pure enantiomer vs. 118–121 °C for racemate) [2] further facilitates post-resolution purity verification without specialized chiral chromatography.

Enzymatic Production of (R)-Mandelic Acid Derivatives for Pharmaceutical Synthesis

Lipase-mediated kinetic resolution using Amano AK or Amano PS-C II yields methyl (R)-(−)-mandelates with enantiomeric excess exceeding 99% and E values above 200 [3]. This exceptional enantioselectivity supports single-step, gram-scale production of optically pure (R)-mandelic acid derivatives under mild conditions without cyanide reagents. Applications include synthesis of (R)-(+)-pemoline (dopaminergic agent) and other stereospecific pharmaceutical intermediates where enantiomeric purity directly impacts therapeutic efficacy and regulatory compliance.

Chiral Building Block for Cephalosporin and Penicillin Antibiotic Synthesis

The (R)-(−)-enantiomer of mandelic acid is specifically required for the synthesis of cephalosporins and penicillin derivatives, whereas the (S)-(+)-enantiomer is directed toward NSAID production [4]. Substitution with racemic material would introduce the wrong enantiomer, which in structurally related systems has demonstrated up to 500-fold reduction in biological potency [5]. This scenario mandates procurement of enantiomerically pure (-)-mandelic acid (assay ≥99.0% acidimetric) to ensure correct stereochemical configuration in downstream pharmaceutical intermediates.

Crystallization Process Development and Solid-State Characterization

The established phase diagram parameters for (-)-mandelic acid—including melting point (131–133 °C), aqueous solubility (~109.8 g/L at 25 °C), and eutectic composition (mole fraction ~0.69) [2]—provide essential thermodynamic data for designing preferential crystallization processes and optimizing recrystallization purification protocols. The 36% solubility differential between racemate and pure enantiomer [2] creates a measurable driving force for chiral resolution via crystallization, supporting process development for enantiopure mandelic acid production at scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Mandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.